molecular formula C21H14O8 B601088 7,8,9,10-Dehydro Doxorubicinone CAS No. 1159977-23-7

7,8,9,10-Dehydro Doxorubicinone

カタログ番号: B601088
CAS番号: 1159977-23-7
分子量: 394.33
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7,8,9,10-Dehydro Doxorubicinone is a derivative of Doxorubicinone . It has a molecular weight of 394.33 and a molecular formula of C21H14O8 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C21H14O8 . It’s important to note that the structure is closely related to that of Doxorubicinone .

科学的研究の応用

Spectral Analysis and Quantification

  • Spectral Analysis : A study by Hovorka et al. (2010) highlights techniques for analyzing intracellular accumulation of doxorubicin (Dox) and its degradation products, such as 7,8-dehydro-9,10-desacetyldoxorubicinone. These techniques are critical for distinguishing Dox and its degradation products in research settings, particularly in drug delivery systems and anthracycline antibiotic studies (Hovorka et al., 2010).

Metabolite Analysis

  • Chromatographic Analysis : Beijnen et al. (1991) developed a high-performance liquid chromatographic (HPLC) assay for determining doxorubicin and its metabolites, including 7-deoxydoxorubicinone, in the plasma of AIDS patients. This method is instrumental in pharmacokinetic studies and understanding the metabolism of doxorubicin in specific patient populations (Beijnen et al., 1991).

Subcellular Distribution

  • Subcellular Fractionation Study : Anderson et al. (2003) used capillary electrophoresis with postcolumn laser-induced fluorescence detection (CE-LIF) to study the distribution of doxorubicin metabolites, including 7-deoxydoxorubicinone, in subcellular fractions. This study is significant for understanding the intracellular behavior of doxorubicin and its metabolites, particularly in the context of drug toxicity studies (Anderson et al., 2003).

Pharmacokinetic Studies

  • Pharmacokinetics in Cancer Treatment : Research by Cummings et al. (1987) investigated the pharmacokinetics, metabolism, and antitumor activity of doxorubicin, with a focus on its metabolites like 7-deoxydoxorubicinone. This study provides insights into the relationship between drug metabolism and its therapeutic efficacy and toxicity (Cummings et al., 1987).

Mechanistic Studies

  • Metabolic Pathways : Arnold et al. (2017) examined how doxorubicin modulates the metabolism of arachidonic acid by CYP2J2, a cytochrome P450 enzyme. This study reveals interactions between doxorubicin metabolites, like 7-deoxydoxorubicin aglycone, and key enzymes, providing insights into the mechanistic pathways of doxorubicin-induced cardiotoxicity (Arnold et al., 2017).

生化学分析

Biochemical Properties

7,8,9,10-Dehydro Doxorubicinone plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with topoisomerase II, an enzyme crucial for DNA replication and repair. This compound inhibits the activity of topoisomerase II, leading to DNA damage and subsequent cell death . Additionally, it generates free radicals, which further contribute to its cytotoxic effects . The compound also interacts with NADPH-dependent glycosidases, which are involved in its metabolic pathways .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by intercalating into DNA, thereby disrupting DNA replication and transcription . This disruption leads to cell cycle arrest and apoptosis. The compound also affects cell signaling pathways, particularly those involved in apoptosis and autophagy . It modulates gene expression by altering the activity of transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by inducing oxidative stress and mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. The compound binds to DNA and forms stable complexes, preventing the progression of DNA replication forks . This binding leads to the accumulation of DNA breaks and activation of DNA damage response pathways . Additionally, this compound inhibits topoisomerase II, resulting in the stabilization of DNA-topoisomerase complexes and further DNA damage . The compound also generates reactive oxygen species (ROS), which cause oxidative damage to cellular components . These combined effects contribute to the cytotoxicity of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods . Studies have shown that the cytotoxic effects of this compound persist over time, leading to sustained DNA damage and cell death . Long-term exposure to the compound can result in chronic cellular stress and alterations in cellular function . These temporal effects are crucial for understanding the long-term implications of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces mild cytotoxic effects, leading to cell cycle arrest and apoptosis . At higher doses, this compound can cause severe toxicity, including cardiotoxicity and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens for therapeutic use . Studies have also identified threshold effects, where a certain dosage level is required to achieve significant cytotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation by NADPH-dependent glycosidases, leading to the formation of various metabolites . These metabolites can further interact with cellular components and contribute to the overall cytotoxic effects of the compound . The metabolic pathways of this compound also involve the generation of ROS, which play a role in its cytotoxicity . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported into cells via passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in the nucleus, where it exerts its cytotoxic effects . This compound also interacts with various transporters and binding proteins, which influence its localization and distribution within tissues . These interactions are important for understanding the biodistribution and targeting of the compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound primarily localizes to the nucleus, where it interacts with DNA and topoisomerase II . This localization is facilitated by specific targeting signals and post-translational modifications . Additionally, this compound can accumulate in mitochondria, leading to mitochondrial dysfunction and apoptosis . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name

1,6,11-trihydroxy-3-(2-hydroxyacetyl)-10-methoxytetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O8/c1-29-13-4-2-3-9-15(13)21(28)17-16(18(9)25)19(26)10-5-8(12(24)7-22)6-11(23)14(10)20(17)27/h2-6,22-23,25,28H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIXWCJEVLBUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675662
Record name 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-23-7
Record name 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8,9,10-Dehydro Doxorubicinone
Reactant of Route 2
7,8,9,10-Dehydro Doxorubicinone
Reactant of Route 3
7,8,9,10-Dehydro Doxorubicinone
Reactant of Route 4
7,8,9,10-Dehydro Doxorubicinone
Reactant of Route 5
7,8,9,10-Dehydro Doxorubicinone
Reactant of Route 6
7,8,9,10-Dehydro Doxorubicinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。